3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
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Overview
Description
3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}-N-(3,4,5-TRIMETHOXYPHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridazine core, which is fused with a trimethoxyphenyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}-N-(3,4,5-TRIMETHOXYPHENYL)PROPANAMIDE can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another approach involves the use of azinium-N-imines and nitriles in the presence of copper acetate, leading to the formation of the triazolopyridazine core through a [3+2] cycloaddition reaction .
Chemical Reactions Analysis
3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}-N-(3,4,5-TRIMETHOXYPHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new carbon-carbon bonds.
Scientific Research Applications
3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}-N-(3,4,5-TRIMETHOXYPHENYL)PROPANAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}-N-(3,4,5-TRIMETHOXYPHENYL)PROPANAMIDE involves its interaction with various molecular targets and pathways. The triazolopyridazine core is known to act as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . Additionally, the compound can inhibit enzymes such as PHD-1, JAK1, and JAK2, which play crucial roles in cellular signaling pathways .
Comparison with Similar Compounds
3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}-N-(3,4,5-TRIMETHOXYPHENYL)PROPANAMIDE can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole core but differ in their substitution patterns and biological activities.
1,2,4-Triazolo[4,3-b]pyridazines: These compounds have a similar fused ring system but may have different substituents, leading to variations in their chemical and biological properties.
Triazolo-thiadiazoles: These compounds contain a triazole ring fused with a thiadiazole ring and exhibit different biological activities compared to triazolopyridazines.
Properties
Molecular Formula |
C19H23N5O4 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C19H23N5O4/c1-11-14(12(2)23-24-10-20-22-19(11)24)6-7-17(25)21-13-8-15(26-3)18(28-5)16(9-13)27-4/h8-10H,6-7H2,1-5H3,(H,21,25) |
InChI Key |
SXWLBUXTLRGLDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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